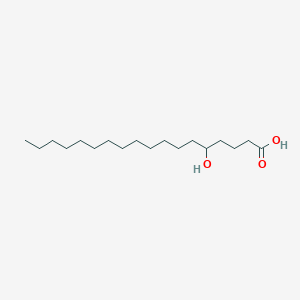

5-Hydroxyoctadecanoic acid

Description

Properties

IUPAC Name |

5-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTITYUDOZJUZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311774 | |

| Record name | 5-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2858-38-0 | |

| Record name | 5-Hydroxyoctadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2858-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyoctadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxyoctadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Isolation and Structural Characterization of 5 Hydroxyoctadecanoic Acid

Natural Occurrence and Biological Sources of Hydroxystearic Acids

Hydroxystearic acids (HSAs) are a class of oxygenated fatty acids found in various biological systems. Their structure consists of an 18-carbon chain with a hydroxyl (-OH) group at a specific position. The location of this hydroxyl group gives rise to numerous regioisomers, each with potentially distinct properties and distributions. Among these is 5-hydroxyoctadecanoic acid (5-HSA), a molecule of significant interest. HSAs are often found esterified to other fatty acids, forming a lipid class known as fatty acid esters of hydroxy fatty acids (FAHFAs). encyclopedia.pubmdpi.com

Hydroxystearic acids are recognized as endogenous lipids in mammals, playing roles in various physiological processes. encyclopedia.pubresearchgate.net They are key components of FAHFAs, a class of lipids with reported anti-diabetic and anti-inflammatory effects. mdpi.comresearchgate.netnih.gov One of the most studied subfamilies is the palmitic acid esters of hydroxy stearic acids (PAHSAs), where palmitic acid is esterified to a hydroxystearic acid. encyclopedia.pubresearchgate.net The ester linkage can occur at various positions on the stearic acid chain, including the C-5 position, forming 5-PAHSA. encyclopedia.pub

These lipids are not uniformly distributed throughout the body. Research has identified their presence in several tissues and fluids:

Adipose Tissue: Lipidomic analysis has shown that adipose tissue is a primary site for FAHFAs, with levels being significantly elevated in certain metabolic states. researchgate.netnih.gov Both perigonadal and subcutaneous white adipose tissue, as well as brown adipose tissue, contain various PAHSA isomers. nih.gov

Serum: PAHSAs are present in the circulation, and their levels in serum have been correlated with insulin (B600854) sensitivity in humans. researchgate.netnih.gov

Human Breast Milk: FAHFAs, including various PAHSA regioisomers, have been identified in human breast milk. nih.gov Notably, in these samples, 5-PAHSA was found at unexpectedly higher levels compared to other regioisomers. nih.gov Further analysis revealed the presence of both R- and S-enantiomers, with the R configuration being predominant for 5-PAHSA. nih.gov

Other Tissues: In addition to adipose tissue and serum, PAHSAs have been detected in the liver and pancreas of mice. nih.gov

The levels of these endogenous lipids are dynamically regulated, for instance, by diet and fasting states. researchgate.net The discovery of these compounds as endogenous mammalian lipids has opened new avenues for understanding lipid metabolism and signaling. encyclopedia.pubresearchgate.net

Table 1: Occurrence of Hydroxystearic Acids and their Esters in Mammalian Sources

| Source | Compound Type | Specific Compound(s) Mentioned | Reference |

|---|---|---|---|

| Adipose Tissue (Human, Mouse) | FAHFA / PAHSA | PAHSAs (general), 5-PAHSA, 9-PAHSA | researchgate.netnih.gov |

| Serum (Human, Mouse) | FAHFA / PAHSA | PAHSAs (general), 5-PAHSA, 9-PAHSA | researchgate.netnih.gov |

| Human Breast Milk | FAHFA / PAHSA | 5-PAHSA (predominantly R-enantiomer), other PAHSA regioisomers | nih.gov |

| Liver (Mouse) | FAHFA / PAHSA | 9-PAHSA, 5-PAHSA (detected after treatment) | nih.gov |

| Pancreas (Mouse) | FAHFA / PAHSA | PAHSAs (general) | nih.gov |

Hydroxystearic acids and related hydroxy fatty acids are significant components of certain plant-derived materials, particularly in protective biopolymers like suberin and cutin. biofuelregion.sewikipedia.org

Birch Bark: The outer bark of the birch tree (Betula species) is a rich source of suberin, a complex polyester (B1180765) that can comprise up to 45% of the bark's weight. biofuelregion.se Alkaline hydrolysis of birch bark suberin liberates a mixture of monomers, which prominently include ω-hydroxyfatty acids and α,ω-dicarboxylic acids. biofuelregion.se A key component identified in birch suberin is 9,10-epoxy-18-hydroxyoctadecanoic acid. biofuelregion.sertu.lvdiva-portal.org While the direct isolation of 5-HSA from birch is not explicitly detailed in these findings, the abundance of various functionalized C18 fatty acids makes it a significant natural source for this chemical class. biofuelregion.se

Other Plant Sources: Various other plants produce hydroxy fatty acids. Castor oil from Ricinus communis is a well-known major source of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid). Oats (Avena sativa) have been found to contain hydroxy and epoxy fatty acids derived from oleic and linoleic acids as non-volatile oxidation products. nih.gov While these examples highlight the prevalence of hydroxy fatty acids in the plant kingdom, the occurrence and abundance of the specific 5-HSA isomer can vary significantly between species.

Table 2: Occurrence of Hydroxystearic and Related Acids in Plant Sources

| Plant Source | Primary Component/Polymer | Specific Hydroxy/Epoxy Acid(s) Mentioned | Reference |

|---|---|---|---|

| Birch (Betula pendula) Outer Bark | Suberin | 9,10-epoxy-18-hydroxyoctadecanoic acid, ω-hydroxyfatty acids, α,ω-dicarboxylic acids | biofuelregion.sertu.lv |

| Castor Bean (Ricinus communis) | Oil (Triglycerides) | Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) | |

| Oat (Avena sativa) | Lipids | Hydroxy and epoxy derivatives of oleic and linoleic acid | nih.gov |

| Plant Cuticle (General) | Cutin | 16-hydroxy palmitic acid, 18-hydroxy stearic acid | wikipedia.org |

Endogenous Mammalian Lipid Sources

Advanced Methodologies for Isolation and Purification

The isolation and purification of this compound, particularly from complex biological matrices where numerous regioisomers exist, require sophisticated separation and extraction techniques. The polarity introduced by the hydroxyl group is the key feature exploited in these methods.

Chromatography is indispensable for separating the closely related isomers of hydroxystearic acid. The choice of method depends on the complexity of the sample and the required purity of the final product.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and widely used technique. nih.gov Reverse-phase liquid chromatography (RPLC) is commonly employed, where separation is based on the differential hydrophobicity of the analytes. nih.gov Columns with high carbon load, such as C18, are effective for achieving near baseline separation of PAHSA regioisomers. nih.gov The use of ultra-performance liquid chromatography (UPLC) systems allows for higher resolution and faster analysis times. nih.gov Coupling the chromatograph to a mass spectrometer enables sensitive detection and structural confirmation of the separated isomers. nih.govnih.gov

Chiral Chromatography: To separate enantiomers (R- and S-forms) of a specific HSA regioisomer, chiral liquid chromatography is necessary. nih.gov This technique was successfully used to resolve the enantiomers of PAHSAs from human breast milk, revealing a stereochemical preference in biological samples. nih.gov

Thin-Layer Chromatography (TLC): Two-dimensional TLC has been described as a method for separating some close positional isomers of hydroxy fatty acids. cir-safety.org While less common now for quantitative analysis, it can be a useful tool for preparative isolation or initial screening. gsartor.org

Medium Pressure Liquid Chromatography (MPLC): For purification on a larger scale, normal-phase MPLC can be used as a purification step for fractions enriched in specific suberin acids obtained from natural sources like cork. google.com

Table 3: Chromatographic Techniques for the Separation of Hydroxystearic Acid (HSA) Isomers

| Technique | Principle/Stationary Phase | Application | Reference |

|---|---|---|---|

| Reverse-Phase LC-MS/UPLC-MS | C18 (hydrophobic interaction) | Separation of PAHSA regioisomers (e.g., 5-, 9-, 12-, 13-PAHSA) in mammalian tissues. | nih.govnih.gov |

| Chiral LC-MS | Chiral stationary phase | Separation of R- and S-enantiomers of PAHSA regioisomers. | nih.gov |

| Two-Dimensional Thin-Layer Chromatography (TLC) | Adsorption/Partition on silica (B1680970) | Separation of close positional isomers of hydroxy fatty acids. | cir-safety.org |

| Normal-Phase Medium Pressure Liquid Chromatography (NP-MPLC) | Polar stationary phase (e.g., silica) | Preparative purification of suberin acid fractions. | google.com |

The initial step in isolating HSAs from their natural sources involves extracting the lipids from the raw material. The choice of solvent and method is critical for maximizing yield and minimizing degradation.

Solvent Extraction: A variety of organic solvents are used based on the polarity of the target compound and the nature of the matrix.

Folch Method: A classic and reliable method for total lipid extraction uses a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v). arabjchem.org

Ethyl Acetate (B1210297): For extracting the more hydrophobic FAHFAs, a mixture of ethyl acetate and a citrate (B86180) buffer has been shown to achieve maximal recovery. nih.gov

Hexane (B92381)/Isopropanol: A less toxic alternative to chloroform-based methods, this solvent system is also effective for total fatty acid extraction. arabjchem.org

Accelerated Solvent Extraction (ASE): This technique uses solvents at elevated temperatures and pressures to rapidly and efficiently extract compounds, and has been applied to the extraction of hydroxy fatty acids from oat. nih.gov

Hydrolysis (Depolymerization): When HSAs are part of a polymer like suberin, an initial hydrolysis step is required. This is typically an alkaline hydrolysis (saponification) using potassium hydroxide (B78521) (KOH) in an alcohol like methanol, which breaks the ester bonds and releases the constituent fatty acids. rtu.lvgoogle.com

Fractionation: Following extraction, fractionation techniques are used to enrich the desired hydroxy fatty acids.

Solvent Partitioning: This exploits the differential solubility of compounds in immiscible solvent systems. It is a common step to separate lipids from more polar or non-lipid components. nih.gov

Crystallization/Precipitation: HSAs can be enriched by crystallization from a solvent at low temperatures. For example, dissolving free fatty acids in hexane and chilling to -25°C can be used to crystallize and separate HSAs. google.com Similarly, fractional precipitation using differential temperatures and solvent solubilities is a key step in purifying suberin acids from cork extracts. google.com

Table 4: Summary of Solvent-Based Extraction and Fractionation Methods

| Method | Description | Typical Application | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (e.g., Folch) | Uses a biphasic solvent system (e.g., chloroform/methanol/water) to separate lipids from non-lipid components. | General lipid extraction from tissues. | arabjchem.org |

| Soxhlet Extraction | Continuous extraction with a recycling solvent (e.g., n-hexane, ethyl acetate) for solid samples. | Extraction of oils from nuts and seeds. | nih.gov |

| Alkaline Hydrolysis (Saponification) | Breaks ester linkages in polymers (e.g., suberin) or triglycerides using a base (e.g., KOH in methanol). | Liberating suberinic acids from birch bark or cork. | rtu.lvgoogle.com |

| Low-Temperature Crystallization | Precipitates less soluble compounds (like HSAs) from a solvent by cooling. | Enriching HSAs from a mixture of free fatty acids. | google.com |

| Accelerated Solvent Extraction (ASE) | Uses solvents at high temperature and pressure for faster, more efficient extraction. | Extraction of non-volatile oxidized fatty acids from oat. | nih.gov |

Iii. Chemical Synthesis and Functional Derivatization of 5 Hydroxyoctadecanoic Acid

Stereoselective and Regioselective Synthetic Routes to 5-Hydroxyoctadecanoic Acid

The synthesis of this compound requires precise control over the location (regioselectivity) and, in many cases, the three-dimensional orientation (stereoselectivity) of the hydroxyl group on the 18-carbon chain.

A common regioselective laboratory synthesis for racemic 5-HSA begins with a precursor already functionalized at the desired C-5 position, such as methyl 5-oxooctadecanoate. nih.gov This keto ester serves as a key intermediate where the carbonyl group dictates the future position of the hydroxyl group. The synthesis proceeds via two main steps:

Reduction of the Keto Group: The carbonyl at C-5 is reduced to a hydroxyl group. A standard method involves using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent such as methanol (B129727). This reaction converts the keto ester into methyl 5-hydroxyoctadecanoate. nih.gov While this method is highly regioselective for the C-5 position, it typically yields a racemic mixture of (R)- and (S)-enantiomers as the hydride can attack from either face of the planar carbonyl group.

Hydrolysis of the Ester: The resulting methyl 5-hydroxyoctadecanoate is then saponified, for example, using a solution of potassium hydroxide (B78521) (KOH) in methanol, followed by acidification with a strong acid like hydrochloric acid (HCl). This step hydrolyzes the methyl ester to the free carboxylic acid, yielding this compound. nih.gov

For stereoselective synthesis, which isolates a single enantiomer (either R-5-HSA or S-5-HSA), more advanced strategies are required. While specific routes for enantiomerically pure 5-HSA are less commonly detailed in general literature, enzymatic methods represent a powerful approach for achieving high selectivity in fatty acid hydroxylation. caymanchem.comacs.org For instance, enzymes like peroxygenases from the CYP152 family can perform regio- and stereoselective C-H oxidation on fatty acids, although their application to long-chain substrates like stearic acid for C-5 hydroxylation requires specific enzyme discovery or engineering. caymanchem.com Another advanced chemical strategy involves using chiral auxiliaries or catalysts to direct the reduction of the C-5 keto group, a common practice in modern asymmetric synthesis. acs.org

Synthesis of Methyl Esters and Other Simple Derivatives of this compound

The carboxylic acid and hydroxyl moieties of 5-HSA are primary sites for chemical modification, allowing for the synthesis of various derivatives. The most common simple derivative is the methyl ester, which is often an intermediate in the synthesis of the parent acid itself.

Methyl 5-hydroxyoctadecanoate is synthesized by the reduction of methyl 5-oxooctadecanoate using sodium borohydride in methanol. nih.gov This derivative is useful as it protects the carboxylic acid group, allowing for selective reactions at the hydroxyl position. It is also more volatile and less polar than the free acid, which can be advantageous for certain analytical techniques like gas chromatography.

Other simple derivatives can be prepared to probe structure-activity relationships or to serve as intermediates for more complex molecules. Although not always specific to the 5-HSA isomer, general methods for derivatizing hydroxy fatty acids are well-established. These can include:

Alkylation: The hydroxyl group can be converted to an ether, such as a methoxy (B1213986) group, to investigate the importance of the hydrogen-bonding capability of the -OH group. cas.cz

Acylation: The hydroxyl group can be esterified with various acyl chlorides or anhydrides to produce esters other than the FAHFAs discussed later.

Conversion to other functional groups: The hydroxyl group can be converted to a leaving group (e.g., a tosylate) and then displaced by a nucleophile, such as an azide, which can be subsequently reduced to an amine, yielding an amino-octadecanoic acid derivative. cas.cz

| Derivative | Precursor | Key Reagents | Reference |

| This compound | Methyl 5-hydroxyoctadecanoate | 1. KOH/Methanol 2. HCl | nih.gov |

| Methyl 5-hydroxyoctadecanoate | Methyl 5-oxooctadecanoate | NaBH₄, Methanol | nih.gov |

| Methyl 9-aminooctadecanoate | Methyl 9-azidooctadecanoate | H₂, Pd/C | cas.cz |

| Methyl 9-methoxyoctadecanoate | Methyl (R)-9-hydroxyoctadecanoate | NaH, CH₃I | cas.cz |

| Note: These examples are for the 9-hydroxy isomer but demonstrate general synthetic pathways applicable to 5-HSA. |

Formation of Fatty Acyl Esters of Hydroxy Fatty Acids (FAHFAs) Containing this compound

Fatty acyl esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids where a fatty acid is ester-linked to the hydroxyl group of a hydroxy fatty acid. caymanchem.com These molecules, including those built from a 5-HSA backbone, have demonstrated anti-inflammatory and anti-diabetic properties. acs.orgcaymanchem.com

Among the most studied FAHFAs are the Palmitic Acid Hydroxy Stearic Acids (PAHSAs). cas.cz 5-PAHSA is the specific regioisomer where palmitic acid is esterified to the hydroxyl group at the C-5 position of stearic acid (octadecanoic acid). caymanchem.com Levels of 5-PAHSA have been found to be reduced in the serum and adipose tissue of insulin-resistant humans, highlighting its physiological relevance. caymanchem.com

The chemical synthesis of 5-PAHSA has been reported and involves several steps. A representative synthesis starts from tetradecanal (B130844) and involves the addition of a Grignard reagent to form a long-chain alcohol. nih.gov This intermediate is then esterified with palmitic acid. Subsequently, a terminal double bond is oxidatively cleaved to generate a carboxylic acid, yielding the final 5-PAHSA product. nih.gov

| Compound | Common Name | Molecular Formula | Description | Reference |

| 5-(palmitoyloxy)octadecanoic acid | 5-PAHSA | C₃₄H₆₆O₄ | A FAHFA where palmitic acid is esterified to the 5-hydroxyl group of stearic acid. | caymanchem.com |

| 9-(palmitoyloxy)octadecanoic acid | 9-PAHSA | C₃₄H₆₆O₄ | A FAHFA where palmitic acid is esterified to the 9-hydroxyl group of stearic acid. | acs.org |

The formation of FAHFAs can be achieved through both chemical and biological mechanisms.

Chemical Synthesis: In the laboratory, FAHFA synthesis is a direct esterification or acylation reaction. mdpi.com For example, a hydroxy fatty acid methyl ester can be acylated using a fatty acyl chloride in the presence of a base like N,N-Dimethylaminopyridine (DMAP) and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC). mdpi.com This is followed by hydrolysis of the methyl ester to yield the final FAHFA. mdpi.com

Enzymatic and Biosynthetic Mechanisms: The in vivo biosynthesis of FAHFAs was a long-standing question until the enzyme adipose triglyceride lipase (B570770) (ATGL, also known as PNPLA2) was identified as a key FAHFA synthase in mammals. researchgate.net The mechanism is not a simple esterification between a free fatty acid and a free hydroxy fatty acid. Instead, ATGL catalyzes a transacylation reaction. researchgate.net It transfers a fatty acyl group from a triglyceride (TG) or diglyceride (DG) molecule directly onto the hydroxyl group of a hydroxy fatty acid. researchgate.net This discovery established that FAHFA biosynthesis is intrinsically linked to triglyceride metabolism. researchgate.net Further studies have shown this process is stereospecific, with cellular systems preferentially producing R-9-PAHSA, suggesting the involvement of a specific enzyme-catalyzed reaction rather than a random non-enzymatic process. acs.org

Alternative chemo-enzymatic cascade strategies have been developed for the sustainable production of FAHFAs. acs.orgchemrxiv.org These multi-step, one-pot systems often use two different enzymes:

A hydratase first catalyzes the regio- and stereoselective addition of water to a double bond of an unsaturated fatty acid (like oleic acid) to produce a specific hydroxy fatty acid (like 10-hydroxystearic acid). researchgate.net

A lipase , such as Candida antarctica lipase A (CALA), then catalyzes the esterification of the newly formed hydroxy fatty acid with another fatty acid (like palmitic acid) to produce the desired FAHFA. acs.orgchemrxiv.org

Iv. Biological Roles and Mechanistic Insights of 5 Hydroxyoctadecanoic Acid

Modulation of Cellular Proliferation and Growth Inhibition

5-HSA has been identified as a potent inhibitor of cell growth across various human cancer cell lines. nih.gov Its antiproliferative effects have been observed in cervical cancer (HeLa), colon adenocarcinoma (HT29), breast cancer (MCF7), and normal lung fibroblast (NLF) cells. nih.govnih.gov

Studies have shown that 5-HSA can significantly reduce the proliferation rate and increase the cell doubling time in several cancer cell lines. nih.gov For instance, treatment with 50 μM 5-HSA resulted in a more substantial increase in cell doubling time for MCF7, HT29, and NLF cells compared to HeLa cells. nih.govresearchgate.net Specifically, the doubling time for MCF7 cells increased from approximately 24 to 80 hours, for HT29 cells from 25 to 75 hours, and for NLF cells from 25 to 75 hours. nih.gov In contrast, the effect on HeLa cells was less pronounced, with the doubling time increasing from 22 to 50 hours. nih.gov

This growth inhibition is also reflected in the total dry mass accumulation of the cells. nih.gov Treatment with 5-HSA led to a decrease in the total dry mass per field of view in all tested cell lines except for HeLa. nih.gov The dry mass doubling time, a measure of biomass accumulation, was significantly extended in MCF7 (from 30 to 145 hours), HT29 (from 25 to 150 hours), and NLF (from 50 to 200 hours) cells, indicating a potent antiproliferative effect. nih.gov

Table 1: Effect of 50 μM 5-HSA on Cell Doubling Time

| Cell Line | Control (hours) | Treated (hours) |

|---|---|---|

| HeLa | 22 | 50 |

| HT29 | 25 | 75 |

| MCF7 | 24 | 80 |

| NLF | 25 | 75 |

The position of the hydroxyl group on the stearic acid chain plays a crucial role in its biological activity. Research has demonstrated that hydroxystearic acid regioisomers exhibit varying degrees of antiproliferative potency. nih.govresearchgate.net Specifically, isomers with the hydroxyl group at odd-numbered carbon positions, such as 5-HSA, 7-HSA, and 9-HSA, have shown significant growth inhibitory activity against a panel of human tumor cell lines. nih.govmdpi.com In contrast, 10-HSA and 11-HSA displayed very weak effects, while 8-HSA showed no inhibitory activity. nih.govresearchgate.net This highlights the structural specificity required for the antiproliferative action of these compounds.

Antiproliferative Effects in Cancer Cell Lines (e.g., HeLa, HT29, MCF7, NLF)

Impact on Cellular Motility and Morphology

Beyond its effects on proliferation, 5-HSA also influences the movement and physical appearance of cells. nih.gov These changes are critical aspects of processes like cancer metastasis.

Treatment with 5-HSA has been shown to induce changes in cell displacement and directionality. nih.govresearchgate.net The confinement ratio, a measure of how restricted cell movement is, was observed to change in treated cells. researchgate.net Directionality, which describes the straightness of a cell's migratory path, is also affected by 5-HSA. nih.govresearchgate.net A higher directionality ratio indicates a more linear path, while a lower ratio suggests more random movement. mdpi.comnih.gov

The average instantaneous velocity of cells is another parameter impacted by 5-HSA. researchgate.netresearchgate.net Studies have documented a decrease in the average speed of treated cells. nih.gov Morphologically, after 72 hours of treatment with 5-HSA, cells, while still adherent, exhibited changes. nih.gov Notably, an increased number of cells with a rounded morphology were observed in all treated samples. nih.gov In MCF7 and HT29 cell lines, the appearance of dense, whiter cells suggested the potential induction of apoptosis. nih.gov

Table 2: Summary of 5-HSA Effects on Cellular Motility

| Parameter | Observation |

|---|---|

| Displacement | Changes induced by treatment nih.govresearchgate.net |

| Directionality | Influenced by 5-HSA nih.govresearchgate.net |

| Velocity | Average speed is reduced nih.gov |

Influence on Cell Displacement and Directionality

Involvement in Lipid Metabolism and Homeostasis

5-Hydroxyoctadecanoic acid is an important component of a class of endogenous mammalian lipids known as fatty acyl esters of hydroxy fatty acids (FAHFAs). nih.govresearchgate.net These lipids, including palmitic-acid-5-hydroxystearic-acid, are implicated in regulating lipid metabolism and maintaining energy balance. researchgate.net The carbohydrate response element-binding protein (ChREBP) is involved in the production of these FAHFAs, which in turn can increase insulin (B600854) sensitivity in adipose tissue. researchgate.net The broader family of FAHFAs has been recognized for its anti-diabetic and anti-inflammatory properties, highlighting the metabolic significance of 5-HSA as one of its constituents. nih.govresearchgate.net

Regulation of De Novo Lipogenesis (DNL) by 5-PAHSA

Interaction with Key Enzymes and Signaling Pathways

Research has consistently shown that 5-PAHSA directly enhances glucose-stimulated insulin secretion (GSIS) in pancreatic beta-cells. researchgate.netjci.org This effect has been observed in isolated pancreatic islets from both mice and humans. mdpi.comnih.gov Studies using microfluidic systems to analyze single islets revealed that chronic incubation (e.g., 48 hours) with 5-PAHSA significantly augments the amount of insulin released in response to high glucose levels. mdpi.comnih.govrsc.org

The effect of 5-PAHSA is specific to stimulatory glucose concentrations; it augments insulin secretion at high glucose levels (e.g., 20 mM) but has no effect at basal or low glucose concentrations (e.g., 2.5 mM). researchgate.netjci.org Beyond simply increasing the quantity of secreted insulin, 5-PAHSA also improves the quality of the secretory response. nih.govrsc.org It has been shown to restore more pronounced pulsatile insulin oscillations, a characteristic of healthy, functional islets. nih.govrsc.org This improved dynamic profile was noted in islets from both healthy and type 2 diabetic human donors, although the effect was not statistically significant in the latter group. nih.gov

Furthermore, 5-PAHSA can protect beta-cell function under inflammatory stress. In islet models where GSIS was impaired by treatment with inflammatory cytokines, the addition of 5-PAHSA partially blocked this negative effect, preserving insulin secretion. jci.org However, it is worth noting that some conflicting evidence exists, as one study reported that 5-PAHSA administration had no significant effect on insulin secretion in a db/db mouse model of severe diabetes. nih.gov

Table 2: Summary of 5-PAHSA Effects on Pancreatic Islet Function

| Experimental Model | Key Finding | Conclusion | Reference(s) |

|---|---|---|---|

| Murine Islets | Chronic (48h) incubation significantly increased GSIS. | 5-PAHSA enhances beta-cell secretory capacity. | mdpi.comnih.govrsc.org |

| Human Islets (Healthy Donors) | Chronic (48h) incubation augmented GSIS and improved oscillatory release. | Improves both the amount and dynamic pattern of insulin secretion. | researchgate.netjci.orgnih.gov |

| Human Islets (T2DM Donors) | Increased GSIS, but not to a statistically significant level. | Shows potential for improving function in diseased islets, but may be less robust. | nih.gov |

| Cytokine-Treated Human Islets & MIN6 Cells | Partially blocked cytokine-induced reduction in GSIS. | 5-PAHSA has protective effects against inflammatory stress on beta-cells. | jci.org |

The metabolic effects of this compound and other PAHSAs are mediated, at least in part, through their interaction with G-protein coupled receptors (GPCRs), which are key cell surface signaling proteins. escholarship.orgnih.gov Two receptors in particular, GPR40 (also known as FFAR1) and GPR120 (also known as FFAR4), have been identified as targets for these lipids. nih.govannualreviews.orgmdpi.com

Several studies report that PAHSAs are agonists for both GPR40 and GPR120. escholarship.orgnih.govcam.ac.uk The beneficial effects of PAHSAs on glucose tolerance and insulin sensitivity have been directly linked to the activation of GPR40. escholarship.orgnih.gov Blocking GPR40 was shown to reverse the improvements in glucose homeostasis seen in PAHSA-treated mice. escholarship.orgnih.govcam.ac.uk Similarly, the ability of PAHSAs to augment insulin-stimulated glucose transport in adipocytes is attributed to GPR120 activation. researchgate.netmdpi.com

However, the nature of this agonistic activity, particularly at GPR120, is a subject of ongoing investigation with some conflicting reports. While some studies identify PAHSAs as GPR120 agonists nih.govmdpi.com, others have characterized the interaction as "very weak". frontiersin.org One study using a broad screening panel of GPCRs found that 5-PAHSA and 9-PAHSA displayed minimal to no agonist activity at GPR120 in their assay system. frontiersin.org Another study reported that 9-PAHSA, but not 5-PAHSA, showed some activity, though it was less potent than other synthetic agonists. biomolther.org This suggests that the signaling mechanisms of 5-PAHSA may be complex, potentially involving different receptors or pathways depending on the specific biological context and cell type.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as critical transcription factors regulating lipid and glucose metabolism. smw.ch The main isoforms, PPARα and PPARγ, play distinct roles: PPARα primarily governs fatty acid catabolism (oxidation), especially in the liver, while PPARγ is a master regulator of adipocyte differentiation and promotes lipid storage in adipose tissue. smw.ch

While this compound profoundly influences lipid metabolism, particularly by stimulating de novo lipogenesis nih.govnih.gov, direct evidence linking it to PPAR signaling is not extensively documented in the current scientific literature. However, a potential relationship can be inferred. General studies have shown that other hydroxy fatty acids can act as agonists for PPARs. nih.gov For example, research on hydroxy monounsaturated fatty acids demonstrated their ability to activate PPARα and PPARγ. nih.gov Another study in freshwater drum identified a different hydroxyoctadecenoic acid, 13(S)-HODE, as a key metabolite involved in PPAR signaling during lipid deposition. researchgate.net

Given that PPARs are central to the transcriptional control of the metabolic processes that this compound modulates, such as DNL and fatty acid handling, it is plausible that its effects are mediated to some extent through the PPAR signaling pathway. However, further research is required to establish a direct mechanistic link between this compound and the activation or regulation of specific PPAR isoforms.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 5-Palmitic acid hydroxy stearic acid | 5-PAHSA |

| 9-Palmitic acid hydroxy stearic acid | 9-PAHSA |

| Fatty acid esters of hydroxy fatty acids | FAHFAs |

| Palmitic acid esters of hydroxy stearic acids | PAHSAs |

| Glucagon-like peptide 1 | GLP-1 |

| Triacylglycerol | TAG |

| Fatty Acid | FA |

| Adipose triglyceride lipase (B570770) | ATGL |

| Hexose 6-phosphates | - |

| 13(S)-hydroxyoctadecenoic acid | 13(S)-HODE |

| G-protein coupled receptor 40 | GPR40 / FFAR1 |

| G-protein coupled receptor 120 | GPR120 / FFAR4 |

Potential Agonistic Activity towards G-Protein Coupled Receptors (e.g., GPR-120)

Contributions to Endogenous Lipidomic Profiles

The integration of this compound into the broader landscape of cellular lipids is a key aspect of its biological significance. As a hydroxylated fatty acid, it can serve as a building block, being incorporated into more complex lipid structures. This process of esterification not only alters the physical properties of the resulting lipid molecule but also sequesters the free hydroxy fatty acid, potentially modulating its signaling activities. The presence of this compound within various lipid classes underscores its role in the complex network of lipid metabolism and signaling. Modern lipidomics, employing advanced techniques like high-resolution mass spectrometry and chromatography, has been instrumental in identifying and quantifying these complex lipid species in various biological samples. nih.govmetabolon.comsciex.com

Research has identified this compound as a constituent of several classes of complex lipids, most notably as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) and as part of even larger structures like triacylglycerol estolides. Its presence in phospholipids (B1166683) and cholesteryl esters is also plausible based on the known metabolism of related hydroxy fatty acids.

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

The most well-documented fate of this compound is its incorporation into a class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids, or FAHFAs. nih.gov In these molecules, a fatty acid is attached via an ester bond to the hydroxyl group of a hydroxy fatty acid. nih.gov This creates a unique branched structure. This compound serves as the hydroxy fatty acid backbone for several identified FAHFA species.

Palmitic Acid Esters of Hydroxystearic Acid (PAHSAs): A prominent example is 5-PAHSA, where palmitic acid is esterified to the hydroxyl group at the 5th carbon of stearic acid. This specific regioisomer has been identified as an endogenous lipid in mammals with anti-diabetic and anti-inflammatory properties. nih.govnih.gov Studies have detected 5-PAHSA, along with other PAHSA regioisomers (e.g., 9-PAHSA, 12-PAHSA), in various human and murine tissues, including white adipose tissue and, notably, human breast milk. nih.govnih.govnih.gov In breast milk, 5-PAHSA levels were found to be unexpectedly high compared to other isomers, with the R-enantiomer being the predominant configuration. nih.gov

Palmitoleoyl Esters of Hydroxystearic Acid (POHSAs): Another identified FAHFA is 5-POHSA, or 5-(9Z-hexadecenoyloxy)-octadecanoic acid, which consists of palmitoleic acid esterified to this compound. nih.gov

The discovery of these FAHFAs highlights a significant metabolic pathway for this compound, converting it into a complex lipid with distinct biological activities. nih.gov

Triacylglycerol (Triglyceride) Estolides

Recent lipidomic analyses have revealed that FAHFAs, including 5-PAHSA, can be further incorporated into triacylglycerols (triglycerides), forming structures known as TAG estolides. nih.govnih.gov In a TAG estolide, a FAHFA molecule is esterified to one of the glycerol (B35011) backbone positions. These have been described as a metabolic reservoir of FAHFAs. nih.govpnas.org For instance, TAG estolides containing 5-PAHSA have been identified in human colostrum and mouse white adipose tissue. nih.govnih.gov The release of the bioactive FAHFA from this storage form is believed to be regulated by lipases, such as adipose triglyceride lipase (ATGL). nih.govpnas.org

Phospholipids

The incorporation of hydroxy fatty acids into cell membrane phospholipids is a known phenomenon. For example, studies on the related isomer 9-hydroxystearic acid (9-HSA) in human colorectal tissue found that it was present exclusively in phospholipids, with a particular enrichment in phosphatidylethanolamine (B1630911) (PE). mdpi.com This sequestration into phospholipids was suggested as a mechanism for cancer cells to regulate the levels of free 9-HSA to avoid apoptosis. mdpi.com While direct evidence specifically detailing the esterification of this compound into phospholipids in endogenous systems is still emerging, the established pathway for its 9-hydroxy isomer makes it a highly probable metabolic fate.

Cholesteryl Esters

Cholesteryl esters are formed by the esterification of a fatty acid to the hydroxyl group of cholesterol. wikipedia.org The existence of "cholesteryl hydroxystearate" as a general compound class is known. ewg.org Research on the lipid composition of vernix caseosa (the waxy substance covering newborn infants) has identified complex cholesteryl esters of ω-(O-acyl)-hydroxy fatty acids. cuni.cz Although these are structurally distinct, their existence demonstrates that hydroxylated and acylated fatty acids can be esterified to cholesterol. This suggests a potential, though not yet extensively documented, for this compound to be incorporated into cholesteryl esters in certain biological contexts.

The following table summarizes the complex lipid species known to contain this compound and the biological sources where they have been found.

Table 1: Occurrence of this compound in Complex Lipid Species

| Complex Lipid Class | Specific Example(s) Containing this compound | Biological Source / Context | Reference(s) |

|---|---|---|---|

| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) | 5-PAHSA (5-palmitic acid ester of hydroxystearic acid) | Human Breast Milk, Murine White Adipose Tissue | nih.govnih.govnih.gov |

| Fatty Acid Esters of Hydroxy Fatty Acids (FAHFA) | 5-POHSA (5-palmitoleoyloxy-stearic acid) | Identified as a chemical entity | nih.gov |

| Triacylglycerol Estolides | TAGs containing 5-PAHSA | Human Colostrum, Murine White Adipose Tissue | nih.govnih.gov |

| Phospholipids | Inferred based on metabolism of 9-HSA isomer | Plausible in cell membranes (e.g., phosphatidylethanolamine) | mdpi.com |

| Cholesteryl Esters | Cholesteryl Hydroxystearate (general class) | Plausible, but specific endogenous detection of 5-isomer not detailed | ewg.orgcuni.cz |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | 5-HSA |

| 5-palmitic acid ester of hydroxystearic acid | 5-PAHSA |

| 5-(9Z-hexadecenoyloxy)-octadecanoic acid | 5-POHSA |

| 9-Hydroxystearic acid | 9-HSA |

| Adipose triglyceride lipase | ATGL |

| Cholesterol | |

| Palmitic acid | |

| Palmitoleic acid | |

| Phosphatidylethanolamine | PE |

| Stearic acid |

V. Biosynthesis and Metabolic Fate of 5 Hydroxyoctadecanoic Acid

Enzymatic Pathways Leading to Hydroxylated Fatty Acids

The introduction of a hydroxyl group onto a fatty acid chain is an enzymatic process. The two primary enzyme families responsible for this type of modification are peroxygenases and hydratases. Their known activities provide a framework for understanding the potential biosynthetic origins of 5-HODA.

Peroxygenases are heme-thiolate enzymes that catalyze the transfer of an oxygen atom from a hydroperoxide donor to a wide range of substrates, including fatty acids. mdpi.com This activity can result in the hydroxylation of saturated fatty acid chains. While direct evidence for the peroxygenase-mediated synthesis of 5-HODA is not yet documented, studies on shorter-chain fatty acids demonstrate the feasibility of hydroxylation at the C-5 position.

For instance, unspecific peroxygenases (UPOs) have been shown to selectively hydroxylate C8 to C12 fatty acids at the C-4 and C-5 positions, leading to the formation of γ- and δ-lactones, respectively. nih.gov Another study demonstrated that a peroxygenase mutant could catalyze the hydroxylation of methyl hexanoate (B1226103) to produce methyl 5-hydroxyhexanoate. nih.gov These findings establish that peroxygenases possess the catalytic capability to introduce a hydroxyl group at the C-5 position of a fatty acid. However, research on C18 fatty acids has primarily focused on the formation of other products, such as ω-hydroxy acids or epoxy fatty acids like 9,10-epoxy-18-hydroxystearic acid, a key monomer in plant cutin. gsartor.orgmedsciencegroup.com

Table 1: Examples of Peroxygenase-Catalyzed Fatty Acid Hydroxylation

| Enzyme/Organism | Substrate | Product(s) | Reference |

| Unspecific Peroxygenases (UPOs) | C8–C12 Fatty Acids | 4-Hydroxy and 5-Hydroxy Fatty Acids | nih.gov |

| Peroxygenase Mutant (AaeUPO-Fett) | Methyl Hexanoate | Methyl 5-hydroxyhexanoate | nih.gov |

| Plant Peroxygenase | Oleic Acid | 9,10-Epoxystearic Acid | gsartor.org |

Fatty acid hydratases catalyze the addition of a water molecule across a carbon-carbon double bond of an unsaturated fatty acid, a reaction that does not require cofactors. chemrxiv.org This enzymatic activity is well-documented in various microorganisms, including probiotic bacteria like Lactobacillus species. nih.govnih.gov

However, these enzymes exhibit high regioselectivity. The most studied reaction is the hydration of oleic acid (cis-9-octadecenoic acid), which consistently yields 10-hydroxyoctadecanoic acid. nih.govgsartor.org Similarly, the hydration of linoleic acid (cis-9, cis-12-octadecadienoic acid) by bacterial hydratases typically produces 10-hydroxy-cis-12-octadecenoic acid or 13-hydroxy-cis-9-octadecenoic acid. nih.govacs.org The strict requirement for the double bond to be at a specific position (commonly the Δ9 position) relative to the carboxyl group means that known fatty acid hydratases are not considered a likely pathway for the biosynthesis of 5-HODA from common C18 unsaturated fatty acid precursors. nih.gov

Peroxygenase Pathway Involvement in Hydroxy Fatty Acid Formation

In Vivo and In Vitro Metabolic Transformations of 5-Hydroxyoctadecanoic Acid

Once formed, 5-HODA is subject to further metabolic processes. While direct studies on the metabolic fate of 5-HODA are limited, its transformation can be inferred from research on structurally related hydroxy fatty acids.

One potential metabolic route is β-oxidation. A comprehensive study on 5-hydroxydecanoate (B1195396) (5-HD), a shorter-chain analogue, revealed that it is activated to its CoA-ester and metabolized in mitochondria via the β-oxidation pathway. nih.govnih.gov The study found that the metabolism of 5-HD was significantly slowed at the L-3-hydroxyacyl-CoA dehydrogenase step, creating a bottleneck that could inhibit the β-oxidation of other fatty acids. nih.govnih.gov This suggests that 5-HODA may also undergo β-oxidation, though potentially at a slower rate than its non-hydroxylated counterpart, stearic acid. Further indirect evidence comes from studies on other hydroxystearic acid isomers. For example, rats fed a diet containing 12-hydroxystearic acid were found to have shorter-chain metabolites like hydroxypalmitic acid and hydroxymyristic acid in their body lipids, which is consistent with degradation via β-oxidation. nih.gov

Another documented metabolic transformation is the esterification into more complex lipids. A novel class of lipids, known as fatty acid esters of hydroxy fatty acids (FAHFAs), has been discovered. A specific member of this family, palmitic acid ester of 5-hydroxystearic acid (5-PAHSA), has been identified and synthesized. mdpi.com This demonstrates that 5-HODA can serve as a substrate for enzymes that esterify it with another fatty acid, representing a significant metabolic fate beyond simple degradation. mdpi.com The enzyme adipose triglyceride lipase (B570770) (ATGL) has been identified as a key biosynthetic enzyme for FAHFAs, catalyzing a transacylation reaction. mdpi.com

Table 2: Observed Metabolic Fates of 5-HODA and Related Hydroxy Fatty Acids

| Compound | Metabolic Process | Resulting Product(s) | Organism/System | Reference |

| 5-Hydroxydecanoic Acid | Mitochondrial β-oxidation | Chain-shortened acyl-CoAs | Isolated Rat Mitochondria | nih.govnih.gov |

| 12-Hydroxyoctadecanoic Acid | β-oxidation | Hydroxypalmitic acid, Hydroxymyristic acid | Rats | nih.gov |

| This compound | Esterification (Transacylation) | Palmitic Acid Ester of 5-Hydroxystearic Acid (5-PAHSA) | Mammals | mdpi.com |

| 10-Hydroxyoctadecanoic Acid | β-oxidation | 4-Hydroxydodecanoic acid, then γ-Dodecalactone | Bacteria & Yeast | nih.govdacollege.org |

Role in Lipid Transport Processes

The transport of fatty acids, including hydroxylated variants, across cellular membranes and within the cell is a critical process mediated by specific proteins. Due to their amphipathic nature, long-chain fatty acids require protein transporters to efficiently move into and between cellular compartments.

General fatty acid transport into cells is facilitated by membrane-bound proteins such as the fatty acid transport proteins (FATPs/SLC27 family) and CD36. nih.gov Once inside the cell, fatty acids are typically activated to their acyl-CoA esters and can be trafficked by acyl-CoA binding proteins. For transport between organelles, such as from the endoplasmic reticulum where lipid synthesis occurs to mitochondria or other membranes, specialized lipid transport proteins (LTPs) are involved. frontiersin.organnualreviews.org A recently discovered class of "bridge-like" lipid transport proteins (BLTPs), including the VPS13 family, can form tunnels at membrane contact sites to facilitate high-capacity lipid flow between organelles. biologists.comresearchgate.net

While these general mechanisms are well-established for common fatty acids, specific information regarding the transport of this compound is currently lacking. It is plausible that 5-HODA utilizes the same transport machinery as other long-chain fatty acids, but this has not been experimentally verified. The presence of the hydroxyl group could potentially influence its affinity for certain transport proteins, but further research is needed to identify the specific transporters involved in the cellular uptake, trafficking, and subcellular localization of 5-HODA.

Vi. Advanced Analytical Methodologies for 5 Hydroxyoctadecanoic Acid Research

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture. wikipedia.org It relies on the differential partitioning of analytes between a stationary phase and a mobile phase. wikipedia.org For hydroxy fatty acids, several chromatographic methods are employed, each with specific advantages.

High-Performance Liquid Chromatography (HPLC) is a premier technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org It is particularly valuable for the separation of regioisomers—molecules that have the same chemical formula but differ in the position of a functional group, such as the hydroxyl group in hydroxyoctadecanoic acids.

The separation of different positional isomers of hydroxyoctadecanoic acid is a significant analytical challenge because they often have identical chemical formulas and very similar physical properties. nih.gov Specialized HPLC methods have been developed to overcome this. For instance, reversed-phase HPLC using C18 columns is effective for this purpose. nih.govnih.gov The separation of Palmitic Acid Hydroxy Stearic Acid (PAHSA) isomers, which are fatty acid esters of hydroxy fatty acids (FAHFAs), demonstrates this capability. A C18 column can be used to separate 5-PAHSA from its other regioisomers like 9-PAHSA, which would otherwise be indistinguishable. nih.gov The development of a gradient elution using solvents like methanol (B129727) and acidic water allows for the successful separation of various fatty acids, including 12-hydroxyoctadecanoic acid from stearic acid. semanticscholar.org

| Analyte Type | Stationary Phase (Column) | Mobile Phase | Detection Method | Reference |

|---|---|---|---|---|

| PAHSA Isomers (e.g., 5-PAHSA) | Reversed-Phase C18 | Water-isopropanol gradient | Mass Spectrometry (MS) | nih.gov |

| 12-Hydroxyoctadecanoic Acid | Zhongpu Develop XD-C18 | Gradient of methanol and 1% acetic acid solution | Evaporative Light Scattering Detector (ELSD) | semanticscholar.org |

| Organic Acids & Phenolic Compounds | Reversed-Phase C18 | Sulphuric acid solution and methanol gradient | Photo-Diode Array (PDA) | nih.gov |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. science.gov However, fatty acids, particularly hydroxy fatty acids like 5-hydroxyoctadecanoic acid, are generally non-volatile due to their polar carboxyl and hydroxyl groups. science.govresearchgate.net Therefore, a crucial prerequisite for GC analysis is chemical derivatization, which converts these polar functional groups into less polar, more volatile derivatives. science.govresearchgate.net

Common derivatization methods include silylation and methylation. researchgate.net Silylation, for example, can be performed using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers and carboxylic acids to TMS esters. lipidmaps.orgnih.gov This process significantly increases the volatility of the analyte, making it amenable to GC analysis. lipidmaps.org The analysis is typically performed on a capillary column, such as an HP-5MS, with a programmed temperature gradient to ensure the separation of different fatty acid derivatives. lipidmaps.org

| Derivatization Reagent | Target Functional Groups | GC Column Example | Typical Oven Program | Reference |

|---|---|---|---|---|

| N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) + TMCS | Carboxyl and Hydroxyl groups | HP-5MS capillary column | Initial 80°C, ramp to 200°C, then ramp to 290°C | lipidmaps.org |

| Methyl iodide in polar aprotic solvents | Carboxyl (methyl esters) and Hydroxyl (methyl ethers) groups | Not specified | Not specified | nih.gov |

| m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFTH) | Carboxyl groups (methylation) | Not specified | Not specified | researchgate.net |

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for separating components of a mixture. libretexts.org It operates on a planar surface, where a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel, is coated onto an inert backing like glass or aluminum. libretexts.orgsigmaaldrich.com

In the context of this compound research, TLC serves two primary roles:

Screening and Monitoring: TLC is an ideal tool for rapidly screening extracts for the presence of hydroxy fatty acids or for monitoring the progress of chemical reactions and purification steps. libretexts.orgsigmaaldrich.comresearchgate.net Multiple samples can be analyzed simultaneously on a single plate, making it highly efficient for qualitative assessments. uni-giessen.de

Preparative Purification: On a larger scale, known as preparative layer chromatography, TLC can be used to purify small amounts of a target compound from a mixture. libretexts.orguni-giessen.de After separation, the band corresponding to the desired compound is scraped from the plate, and the compound is recovered by eluting it from the adsorbent with a suitable solvent.

The separation is visualized as spots, and the position of each spot is characterized by its Retention Factor (Rf), which is unique for a given compound under specific conditions (stationary phase, mobile phase, temperature). libretexts.org While traditional TLC is mainly qualitative, advancements like High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry allow for quantitative analysis. researchgate.netnih.gov

Gas Chromatography (GC) for Derivatized Hydroxy Fatty Acids

Mass Spectrometry (MS) for Identification and Quantitation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is an indispensable tool for the structural elucidation and quantification of molecules. When coupled with a chromatographic separation method (like LC or GC), it provides unparalleled specificity and sensitivity for analyzing complex mixtures.

The coupling of HPLC with mass spectrometry (LC-MS) is a powerful method for analyzing hydroxy fatty acids directly from biological samples, often without the need for derivatization. mdpi.com This technique is particularly well-suited for identifying and quantifying families of related lipids, such as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) and various regioisomers of hydroxystearic acid (HSA). nih.govresearchgate.netnih.gov

Researchers have used untargeted LC-High Resolution Mass Spectrometry (LC-HRMS) to perform comprehensive lipid profiling, leading to the discovery of novel lipid classes like FAHFAs in adipose tissue. nih.gov For targeted quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and specificity. nih.gov In this mode, the instrument is set to detect specific precursor-to-product ion transitions. For example, in the analysis of 9-PAHSA (palmitic acid ester of 9-hydroxystearic acid), tandem MS (MS/MS) in negative ionization mode produces characteristic fragment ions corresponding to palmitic acid (m/z 255) and hydroxystearic acid (m/z 299). nih.gov This fragmentation pattern is key to confirming the identity of the molecule. LC-HRMS methods have successfully identified and quantified numerous HSA isomers, such as 7-HSA and 10-HSA, in samples like milk and human plasma. mdpi.comresearchgate.netnih.gov

| Analyte | Precursor Ion (m/z) | Characteristic Product Ions (m/z) | Structural Assignment of Product Ion | Reference |

|---|---|---|---|---|

| 9-PAHSA (Palmitic Acid Ester of 9-Hydroxystearic Acid) | 537 | 255 | Palmitic acid | nih.gov |

| 299 | Hydroxystearic acid | nih.gov | ||

| 281 | C18:1 fatty acid (dehydrated hydroxystearic acid) | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. rsc.org It has been a cornerstone of fatty acid analysis for decades. qut.edu.au After separation on the GC column, the derivatized analytes enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be used for structural elucidation. rsc.org

For hydroxy fatty acids, GC-MS analysis of their derivatives (e.g., TMS esters/ethers) provides crucial structural information. lipidmaps.org The mass spectra can be compared against established libraries (e.g., NIST, Wiley) for identification. researchgate.net Furthermore, the fragmentation patterns themselves can help determine the structure. For instance, the analysis of derivatized 3-hydroxy fatty acids shows characteristic ions that are used for quantification in Selected Ion Monitoring (SIM) mode, enhancing sensitivity and specificity. lipidmaps.org While GC-MS is highly effective, the electron ionization mass spectra of different positional isomers can sometimes be very similar, making unambiguous identification challenging without authentic standards and precise retention time data. qut.edu.au

Liquid Chromatography-Mass Spectrometry (LC-MS) for FAHFAs and Hydroxystearic Acids

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of 5-HODA, with infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy offering complementary information for unambiguous identification.

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. rsc.org For this compound, IR spectroscopy is particularly useful for confirming the presence of the critical hydroxyl (-OH) group. The O-H bond exhibits a characteristic stretching vibration that results in a strong, broad absorption band in the IR spectrum. spectroscopyonline.com This broadening is a consequence of hydrogen bonding between molecules. rsc.orgspectroscopyonline.com

The typical IR absorption frequencies for the key functional groups in 5-HODA are summarized in the table below. The presence of a broad band around 3350 cm⁻¹ is a strong indicator of the hydroxyl group, while the sharp, strong peak around 1700 cm⁻¹ confirms the carboxylic acid C=O group. spectroscopyonline.commdpi.com The C-H stretching vibrations from the long alkyl chain are observed in the 2850-2960 cm⁻¹ region. mdpi.com

Table 1: Characteristic Infrared Absorption Frequencies for this compound.

In the ¹H NMR spectrum of 5-HODA, the proton attached to the carbon bearing the hydroxyl group (the H-5 proton) would appear as a distinct multiplet. Its chemical shift would be downfield compared to other methylene (B1212753) protons due to the deshielding effect of the adjacent oxygen atom. Similarly, the protons on the carbon alpha to the carbonyl group (H-2 protons) would also be shifted downfield.

The ¹³C NMR spectrum provides complementary information, with the carbon attached to the hydroxyl group (C-5) and the carbonyl carbon (C-1) showing characteristic chemical shifts in the ranges of approximately 65-75 ppm and 175-185 ppm, respectively. The remaining carbons of the long alkyl chain would produce a cluster of signals in the upfield region of the spectrum. The combination of ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques, allows for the complete and unambiguous assignment of the this compound structure. nih.gov

Infrared (IR) Spectroscopy for Hydroxyl Group Detection

Quantitative Analysis in Complex Biological Matrices

Quantifying 5-HODA in biological samples like plasma, serum, or tissues presents a significant challenge due to the complexity of the matrix and the typically low concentrations of the analyte. nih.gov Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for this purpose, offering high sensitivity and selectivity. nih.govijpsjournal.com

The analytical workflow generally involves several key steps:

Sample Preparation: This crucial step aims to extract 5-HODA from the biological matrix and remove interfering substances. Common techniques include liquid-liquid extraction or solid-phase extraction.

Chromatographic Separation: The extract is then injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is typically used to separate 5-HODA from other fatty acids and lipids based on its polarity.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to detect the specific molecular ion of 5-HODA or in tandem mass spectrometry (MS/MS) mode for even greater selectivity and confirmation of the analyte's identity through its fragmentation pattern. nih.gov

The use of a stable isotope-labeled internal standard, such as this compound-d₃, is highly recommended for accurate quantification, as it compensates for variations in extraction efficiency and matrix effects.

Table 2: Representative Performance Characteristics of an LC-MS Method for the Quantification of 5-HODA in a Biological Matrix. Actual values can vary depending on the specific method and instrumentation. researchgate.net

Vii. Research Perspectives and Future Directions

Elucidating the Stereochemistry-Dependent Biological Activity of 5-Hydroxyoctadecanoic Acid

The spatial arrangement of the hydroxyl group in 5-HSA is a critical determinant of its biological function. The existence of (R)- and (S)-enantiomers necessitates a thorough investigation into how stereochemistry dictates interactions with biological targets and subsequent cellular responses. While some studies have examined the bioactivity of racemic mixtures of hydroxystearic acids, future research must focus on the stereoselective synthesis of 5-HSA enantiomers. mdpi.com This will enable a direct comparison of their biological effects, such as the anti-proliferative activity observed in various cancer cell lines. nih.govmdpi.com For instance, it is known that the (R)-enantiomer of 9-hydroxystearic acid is a potent anticancer agent, highlighting the importance of absolute configuration. mdpi.com Determining which enantiomer of 5-HSA is the naturally occurring and more active form is a crucial step.

Expanding the Understanding of this compound's Role in Cellular Signaling Networks

Preliminary evidence suggests that 5-HSA is more than just a simple metabolite, playing an active role in cellular signaling. It is a significant component of fatty acyl esters of hydroxy fatty acids (FAHFAs), a class of lipids with recognized anti-diabetic and anti-inflammatory properties. mdpi.comresearchgate.net Future studies should aim to unravel the specific signaling pathways modulated by 5-HSA. This includes identifying its direct molecular targets, such as receptors or enzymes, and elucidating the downstream signaling cascades it triggers. Investigating its potential interplay with well-established signaling pathways, like those involving peroxisome proliferator-activated receptors (PPARs) or G-protein coupled receptors, could provide significant insights into its mechanism of action. mdpi.com Furthermore, exploring its influence on cellular processes like apoptosis, inflammation, and metabolic regulation will be vital. mdpi.com

Development of Advanced Bioanalytical Tools for Isomer-Specific Profiling

A significant challenge in studying 5-HSA and other hydroxy fatty acids is the presence of numerous regioisomers and stereoisomers in biological samples. qut.edu.au Current analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), often struggle to differentiate between these closely related structures. qut.edu.aunih.gov Therefore, a key future direction is the development of advanced bioanalytical tools specifically designed for isomer-specific profiling. This includes the creation of novel derivatization reagents that enhance the ionization efficiency and provide distinct fragmentation patterns in tandem mass spectrometry (MS/MS) for unambiguous identification. qut.edu.au Techniques like reaction flow chromatography and the use of specialized chromatography columns can also improve the separation and resolution of isomers. swinburne.edu.au Such tools are indispensable for accurately quantifying the levels of specific 5-HSA isomers in various tissues and biofluids, which is crucial for correlating their abundance with physiological or disease states.

Investigating Novel Biosynthetic Enzymes and Metabolic Pathways for Hydroxy Fatty Acids

The enzymatic machinery responsible for the synthesis and metabolism of 5-HSA in mammals is not fully understood. While enzymes like cytochrome P450s (CYPs) and lipoxygenases (LOXs) are known to be involved in the hydroxylation of fatty acids, the specific enzymes that produce 5-HSA remain to be definitively identified. d-nb.infonih.gov Future research should focus on identifying and characterizing these novel biosynthetic enzymes. This can be achieved through a combination of genomic, proteomic, and metabolomic approaches. acs.org For example, adipose triglyceride lipase (B570770) (ATGL) has been identified as a key enzyme in the biosynthesis of FAHFAs, catalyzing the esterification of hydroxy fatty acids. nih.gov Understanding the regulation of these enzymes and the metabolic pathways they are part of will provide critical insights into how 5-HSA levels are controlled in the body. Furthermore, investigating the metabolic fate of 5-HSA, including its potential for further modification or degradation, is an important area for exploration.

Exploration of this compound as a Scaffold for Bioactive Molecule Design

The unique structure of 5-HSA, with its carboxylic acid head and a hydroxyl group at a specific position on the alkyl chain, makes it an attractive scaffold for the design and synthesis of new bioactive molecules. semanticscholar.org The hydroxyl group provides a reactive site for chemical modification, allowing for the creation of a diverse library of derivatives. Future research can explore the synthesis of novel compounds based on the 5-HSA backbone to enhance its inherent biological activities or to introduce new functionalities. For instance, creating ester or ether derivatives at the hydroxyl position could modulate the compound's lipophilicity and bioavailability. This approach has been successfully employed with other hydroxystearic acids to improve their anticancer efficacy. mdpi.com Furthermore, 5-HSA could be incorporated into larger molecular structures, such as polymers or hydrogels, to create bioactive scaffolds for tissue engineering applications. mdpi.comnih.gov

Mechanistic Studies of Regioisomer-Specific Interactions with Biological Targets

The biological activity of hydroxystearic acids is highly dependent on the position of the hydroxyl group along the carbon chain. nih.govmdpi.com Studies have shown that regioisomers with the hydroxyl group at positions 5, 7, and 9 exhibit significant growth inhibitory effects on cancer cells, while others like 8-, 10-, and 11-HSA have weak or no activity. nih.govmdpi.com A critical area for future research is to conduct detailed mechanistic studies to understand these regioisomer-specific interactions. This involves using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of 5-HSA in complex with its biological targets. Computational modeling and molecular docking simulations can also be employed to predict and analyze these interactions at an atomic level. Unraveling the molecular basis for this specificity will not only explain the differential activities of the various isomers but also guide the rational design of more potent and selective therapeutic agents.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and characterizing 5-Hydroxyoctadecanoic acid in lipidomic studies?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-MS (LC-MS) can quantify the compound in biological matrices. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV or evaporative light scattering detection (ELSD) is recommended. Researchers must report retention times, fragmentation patterns, and spectral matches to reference libraries (e.g., NIST Chemistry WebBook) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Detailed protocols should include catalyst types (e.g., lipoxygenase vs. chemical catalysts), reaction temperatures, and solvent systems. For enzymatic synthesis, specify enzyme purity, substrate ratios, and incubation times. Provide raw spectral data (e.g., NMR, IR) in supplementary materials to validate synthetic intermediates and final products .

Q. What biological pathways are associated with this compound, and how can these be experimentally validated?

- Methodological Answer : The compound may act as a signaling molecule in inflammatory pathways. To validate its role, use knockout cell lines (e.g., COX-2-deficient models) or enzyme inhibition assays (e.g., lipoxygenase inhibitors). Pair these with lipidomic profiling to track metabolite changes. Dose-response studies should employ at least three biologically independent replicates .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis using the I² statistic to quantify heterogeneity between studies . Stratify results by experimental variables (e.g., cell type, dosage). For systematic reviews, follow PRISMA guidelines and search multiple databases (e.g., PubMed, Web of Science) to avoid selection bias . Report confidence intervals and publication bias assessments (e.g., funnel plots) .

Q. What computational models are effective for predicting the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict bond dissociation energies and redox potentials. Molecular Dynamics (MD) simulations assess membrane permeability. Validate models against experimental thermochemical data (e.g., enthalpy of formation, vapor pressure) from NIST or PubChem .

Q. What statistical approaches are optimal for analyzing dose-response relationships in studies of this compound?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. For non-monotonic responses, apply Bayesian hierarchical models to account for variability. Include sensitivity analyses to test assumptions about baseline activity .

Q. How can researchers design longitudinal studies to assess the stability of this compound under physiological conditions?

- Methodological Answer : Simulate physiological environments (e.g., pH 7.4 buffer, 37°C) and monitor degradation via LC-MS. Use accelerated stability testing (e.g., Arrhenius equation) to predict shelf-life. Include controls for autoxidation (e.g., nitrogen atmosphere) .

Methodological Considerations

- Literature Review Strategies : Prioritize databases like PubMed and Web of Science for systematic searches, avoiding overreliance on Google Scholar due to reproducibility limitations .

- Data Reporting : Follow Beilstein Journal guidelines: report synthesis details for novel derivatives, use standardized nomenclature, and deposit raw data in repositories like ChemSpider .

- Ethical and Safety Protocols : Adopt GHS-compliant handling practices (e.g., flame-resistant PPE, inert gas storage) to mitigate flammability and irritation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.